molecular formula C19H15BrN2O2 B3719139 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B3719139
M. Wt: 383.2 g/mol
InChI Key: HFMOVLXXYSJWNL-CIAFOILYSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a brominated phenyl group, a hydroxyl group, and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-(naphthalen-1-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of specific biological pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting key signaling proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O2/c20-16-8-9-18(23)15(10-16)12-21-22-19(24)11-14-6-3-5-13-4-1-2-7-17(13)14/h1-10,12,23H,11H2,(H,22,24)/b21-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMOVLXXYSJWNL-CIAFOILYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
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N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
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N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
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N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
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N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
Reactant of Route 6
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N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

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